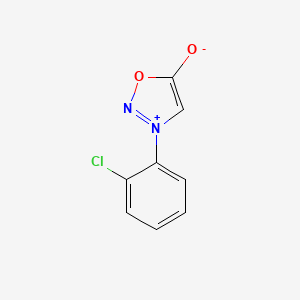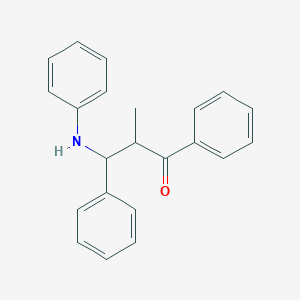
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propanone backbone with methyl, diphenyl, and phenylamino substituents
Métodos De Preparación
The synthesis of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- typically involves a multi-step process. One common synthetic route is the Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone in the presence of an acid catalyst . The reaction conditions often include the use of solvents such as ethanol and temperatures around 25°C for optimal yield . Industrial production methods may involve similar steps but are scaled up and optimized for higher efficiency and yield.
Análisis De Reacciones Químicas
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
Aplicaciones Científicas De Investigación
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione: Known for its use in electron transfer reactions and prostaglandin biosynthesis.
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of fluorescent polyphenylene dendrimers.
β-Anilino-β-phenylpropiophenone: Another compound with a similar structure but different functional groups. The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
743-93-1 |
|---|---|
Fórmula molecular |
C22H21NO |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-anilino-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23-20-15-9-4-10-16-20/h2-17,21,23H,1H3 |
Clave InChI |
WFROBYGOEFWUAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


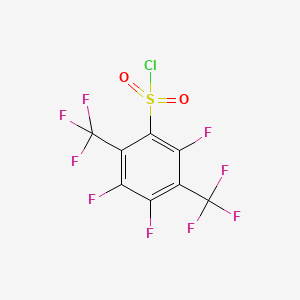
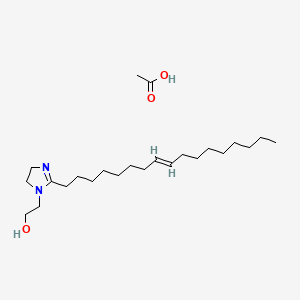
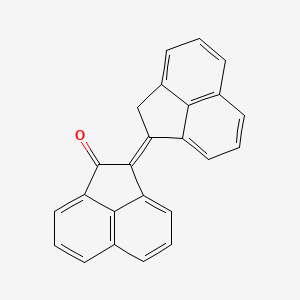
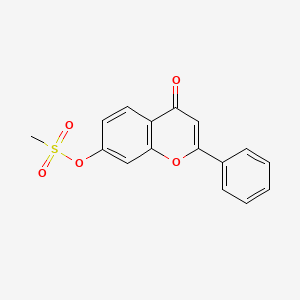
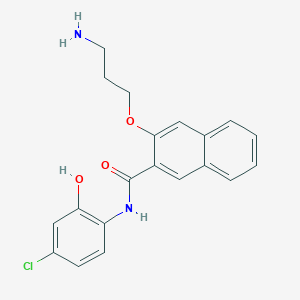
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
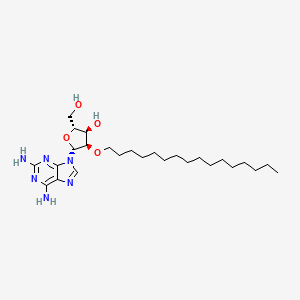

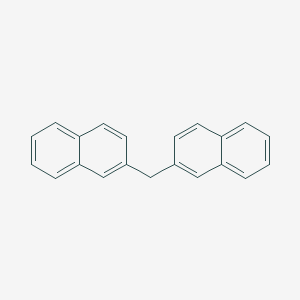

![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
